2-(Quinolin-6-yl)acetic acid is an organic compound characterized by the molecular formula and a molecular weight of 173.19 g/mol. This compound is a derivative of quinoline, a bicyclic aromatic compound that contains nitrogen. Quinoline derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The specific structure of 2-(Quinolin-6-yl)acetic acid features a quinoline moiety attached to an acetic acid group, which imparts unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
2-(Quinolin-6-yl)acetic acid can be sourced from various chemical suppliers and is often utilized in research settings for its potential as a building block in organic synthesis. It falls under the classification of heterocyclic compounds due to the presence of the nitrogen atom in its quinoline structure. This compound is also categorized as an amino acid derivative due to the presence of the acetic acid functional group .
The synthesis of 2-(Quinolin-6-yl)acetic acid typically involves several methodologies, with the most common being:
The typical reaction conditions involve heating the reactants under reflux for several hours, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity levels (often exceeding 85% yield) .
The molecular structure of 2-(Quinolin-6-yl)acetic acid consists of a quinoline ring system bonded to an acetic acid group. The structural formula can be represented as follows:
Key structural data includes:
2-(Quinolin-6-yl)acetic acid can participate in various chemical reactions, including:
Common reagents for these reactions include:
This dual action suggests potential applications in therapeutic contexts, particularly in antimicrobial and anticancer research .
The scientific uses of 2-(Quinolin-6-yl)acetic acid are diverse and include:
2-(Quinolin-6-yl)acetic acid (CAS# 5622-34-4) is a crystalline organic compound featuring a quinoline heterocycle linked to an acetic acid moiety via the 6-position carbon. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 187.20 g/mol [1] [3] [9]. The IUPAC name, 2-(quinolin-6-yl)acetic acid, systematically describes its structure, while common synonyms include 6-Quinolineacetic acid, 6-Quinolylacetic acid, and Quinolin-6-yl-acetic acid [1] [3] [9]. The carboxyl group (-CH₂COOH) attached to the quinoline ring enables versatile chemical transformations, particularly in amide or ester formation. Key spectral identifiers include the InChIKey CFVILHFXMRQYSG-UHFFFAOYSA-N
and SMILES notation C1=CC2=C(C=CC(=C2)CC(=O)O)N=C1
, which precisely encode its atomic connectivity [5] [10].
Table 1: Chemical Identifiers of 2-(Quinolin-6-yl)acetic Acid
Property | Value |
---|---|
CAS Registry Number | 5622-34-4 |
IUPAC Name | 2-(quinolin-6-yl)acetic acid |
Molecular Formula | C₁₁H₉NO₂ |
Molecular Weight | 187.20 g/mol |
Synonyms | 6-Quinolylacetic acid; Quinolin-6-yl-acetic acid; 6-Quinoline acetic acid |
InChIKey | CFVILHFXMRQYSG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)CC(=O)O)N=C1 |
PubChem CID | 11788709 |
Physical properties include a melting point of 225°C (with decomposition), a boiling point of 388.7°C at 760 mmHg, and a density of 1.298 g/cm³ [1] [3] [9]. Its solid form is typically stored at room temperature in sealed containers due to hygroscopicity [5] [9]. Computational analyses predict moderate lipophilicity (LogP: 1.33–1.86) and good gastrointestinal absorption, suggesting potential bioavailability in drug design contexts [9] [10].
Table 2: Experimental and Predicted Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Melting Point | 225°C (decomp) | Experimental [3] |
Boiling Point | 388.7°C at 760 mmHg | Experimental [1] |
Density | 1.298 g/cm³ | Experimental [1] |
Flash Point | 188.9°C | Experimental [3] |
LogP (Predicted) | 1.33–1.86 | Computational [9] |
Topological Polar Surface Area | 50.19 Ų | Computational [9] |
Quinoline, first isolated from coal tar by German chemist Friedlieb Ferdinand Runge in 1834, established the foundation for quinoline-based chemistry [2] [8]. Early synthetic methods like the Skraup reaction (1880)—involving condensation of aniline, glycerol, and sulfuric acid—enabled bulk production but faced limitations such as harsh conditions and low yields [2] [8]. The Friedländer synthesis (1882) expanded access to substituted quinolines through acid-catalyzed cyclization of 2-aminobenzaldehydes with carbonyl compounds [2]. These innovations facilitated the targeted synthesis of 6-substituted quinolines, including 2-(quinolin-6-yl)acetic acid, which emerged as a key intermediate for functionalization at the C6 position. Modern green chemistry approaches (e.g., solvent-free microwave-assisted synthesis) have since refined quinoline production, improving efficiency and sustainability [2].
Quinoline derivatives constitute a "privileged scaffold" in drug discovery due to their broad bioactivity and structural adaptability. Over 200 FDA-approved drugs incorporate this nucleus, spanning antimalarials (chloroquine), antibacterials (ciprofloxacin), and kinase inhibitors (lenvatinib) [2] [4] [6]. The quinoline ring enables diverse molecular interactions—including π-stacking with DNA, coordination with metal ions, and hydrogen bonding with enzymes—driving its therapeutic versatility [8]. Recent advances highlight quinoline-based compounds as potent kinase inhibitors (e.g., KSP/Eg5 inhibitors for cancer), where substitutions at the 6-position enhance target binding and selectivity [4] [6]. For instance, 3-methylthiophene-modified quinoline derivatives exhibit IC₅₀ values of 0.2848 μM against kinesin spindle protein (KSP), underscoring the pharmacophoric value of the quinoline core [4]. The acetic acid moiety in 2-(quinolin-6-yl)acetic acid further enables covalent conjugation or salt formation, making it a versatile building block for anticancer and anti-inflammatory agents [2] [8].
Table 3: Therapeutic Applications of Select Quinoline-Based Drugs
Drug | Target/Pathway | Therapeutic Use |
---|---|---|
Lenvatinib | Multiple receptor tyrosine kinases (e.g., VEGFR) | Thyroid/renal cancer |
Tipifarnib | Farnesyl transferase | Acute myeloid leukemia |
Bedaquiline | ATP synthase (Mycobacterium tuberculosis) | Multidrug-resistant tuberculosis |
Compound 6e* | Kinesin spindle protein (Eg5) | Breast cancer (preclinical) |
*Derived from 7-chloro-4-aminoquinoline scaffold [4] [6].
The structural plasticity of the quinoline ring allows precise modulation of electronic properties, solubility, and binding affinity, cementing its role in developing next-generation therapeutics [2] [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0